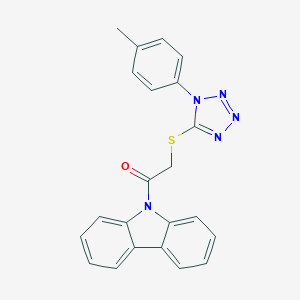
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is a chemical compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both bromopyridine and phenylsulfonyl groups in the molecule suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Sulfonylation: The brominated pyridine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonylated intermediate.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation or reduction reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the bromopyridine and phenylsulfonyl groups suggests potential interactions with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
N-(2-pyridinyl)-2-(phenylsulfonyl)acetamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
N-(5-chloro-2-pyridinyl)-2-(phenylsulfonyl)acetamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
N-(5-bromo-2-pyridinyl)-2-(methylsulfonyl)acetamide: Contains a methylsulfonyl group instead of phenylsulfonyl, which could influence its solubility and reactivity.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is unique due to the combination of the bromopyridine and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H11BrN2O3S |
|---|---|
分子量 |
355.21 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-6-7-12(15-8-10)16-13(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17) |
InChIキー |
DRGKSVIJWFLODH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285372.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285376.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285377.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285378.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285381.png)
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285383.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285388.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285389.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285390.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285391.png)
![4-(5-{[2-(9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl methyl ether](/img/structure/B285394.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285397.png)
